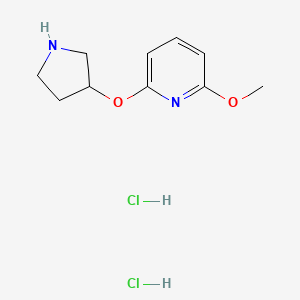
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the formula C10H16Cl2N2O2 and a molecular weight of 267.15 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride consists of 10 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound is canonicalized, with a complexity of 178, a rotatable bond count of 3, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride include a density of 1.038 g/mL at 25 °C . Its exact mass is 266.0588831, and it has a topological polar surface area of 43.4 .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The primary applications of "2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride" and related compounds in scientific research lie in their synthesis and potential use as intermediates for the development of various chemicals. One study outlines the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, highlighting the broad spectra of biological activity and practical applications of pyrrole and pyridine derivatives. This research offers a new synthetic approach to previously unknown and difficult-to-access compounds, potentially enhancing the intrinsic properties of pyrrole and pyridine rings and introducing new functionalities (Nedolya et al., 2015).
Structural and Spectroscopic Analysis
Another application involves the structural and spectroscopic analysis of pyridine derivatives. A study on the synthesis, X-ray, and spectroscopic analysis of some pyridine derivatives, including those related to "2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride", provides insight into the optical properties of these compounds. This includes investigations into their fluorescence spectra in various solvents, aiding in the understanding of the effects of substituents on the emission spectra (Cetina et al., 2010).
Material Science Applications
Compounds similar to "2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride" have been explored for their potential applications in material science. For instance, the synthesis and characterization of tetranuclear lanthanide(III) complexes with unique geometries showcase the use of pyridine derivatives in forming compounds with interesting magnetic properties. This type of research contributes to the development of materials with potential applications in magnetic storage and quantum computing (Goura et al., 2014).
Antibacterial Activity
Research on the antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrates the biomedical relevance of compounds structurally related to "2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride". By synthesizing and testing new cyanopyridine derivatives for antimicrobial activity, this work opens pathways for the development of new antibacterial agents, addressing the growing concern over antibiotic resistance (Bogdanowicz et al., 2013).
Safety And Hazards
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has been identified as a flammable liquid (category 3), an eye irritant (category 2), a skin irritant (category 2), and a substance that may cause respiratory irritation (specific target organ toxicity - single exposure, category 3) .
Propriétés
IUPAC Name |
2-methoxy-6-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-4-10(12-9)14-8-5-6-11-7-8;;/h2-4,8,11H,5-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGRUNIXEMAPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)
![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)
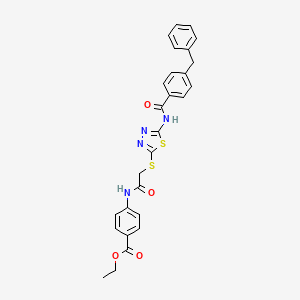
![3-Methoxy-N-methyl-N-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2706755.png)
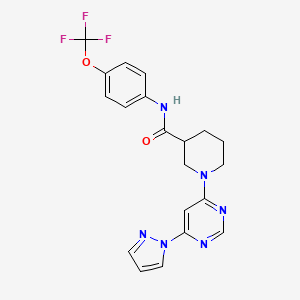
![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)
![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)
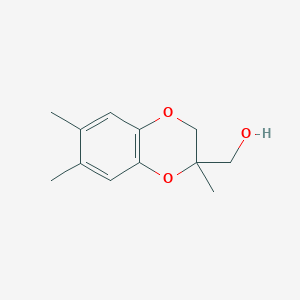
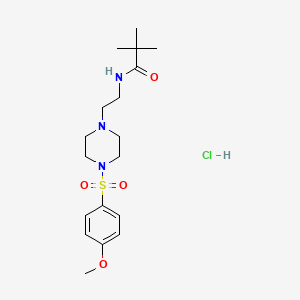
![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)
![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)
![(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2706766.png)